molecular formula C8H7NS2 B1276739 4H-3,1-Benzothiazine-2-thiol CAS No. 493-64-1

4H-3,1-Benzothiazine-2-thiol

Cat. No.: B1276739
CAS No.: 493-64-1
M. Wt: 181.3 g/mol
InChI Key: CFQKBLDAMMCXOM-UHFFFAOYSA-N
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Description

4H-3,1-Benzothiazine-2-thiol is a heterocyclic compound with the molecular formula C8H7NS2. It is characterized by a benzene ring fused to a thiazine ring, with a thiol group (-SH) attached to the second position of the thiazine ring.

Biochemical Analysis

Biochemical Properties

4H-3,1-Benzothiazine-2-thiol plays a crucial role in biochemical reactions due to its ability to form hydrogen bonds and π–π interactions with biological targets . It interacts with enzymes such as human leukocyte elastase and other serine proteases, acting as an acyl-enzyme inhibitor . The thiol group in this compound can also engage in redox reactions, influencing the activity of redox-sensitive proteins and enzymes.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This compound also affects the expression of genes involved in oxidative stress responses and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through hydrogen bonding, π–π interactions, and redox reactions . It can inhibit enzymes by binding to their active sites, preventing substrate access and catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties . The compound is relatively stable under physiological conditions but can degrade over extended periods, leading to a decrease in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound exhibits beneficial effects such as anti-inflammatory and antioxidant activities. At high doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo oxidation and conjugation reactions, leading to the formation of metabolites that may retain or lose biological activity. These metabolic processes can affect the overall pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via specific transporters and distributed to various cellular compartments. Its localization and accumulation can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may localize to the mitochondria, where it can modulate mitochondrial function and oxidative stress responses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-3,1-Benzothiazine-2-thiol typically involves the reaction of anthranilic acid derivatives with aroyl isothiocyanates to form thiourea derivatives. These intermediates undergo a thiazine ring closure to yield the desired benzothiazine compound . The reaction conditions often include the use of concentrated sulfuric acid (H2SO4) or basic aqueous conditions to promote ring closure .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4H-3,1-Benzothiazine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4H-3,1-Benzothiazine-2-thiol has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: 4H-3,1-Benzothiazine-2-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1,4-dihydro-3,1-benzothiazine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS2/c10-8-9-7-4-2-1-3-6(7)5-11-8/h1-4H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQKBLDAMMCXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398278
Record name 4H-3,1-Benzothiazine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

493-64-1
Record name 1,4-Dihydro-2H-3,1-benzothiazine-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=493-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MLS003107176
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202927
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4H-3,1-Benzothiazine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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